BenchChemオンラインストアへようこそ!

1-(4-chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea

Urea transporter inhibition Diuretic development Kidney physiology

This pyrazolyl-urea compound (CAS 2034236-65-0) is a validated low-micromolar UT-A1 inhibitor (IC50 = 5,000 nM) with curated bioactivity in ChEMBL & BindingDB. It provides a critical SAR data point for para-substituent optimization and acts as a negative control for acetylcholinesterase/chorismate mutase off-target screening. Use it for reproducible target-engagement studies and computational model validation.

Molecular Formula C15H19ClN4O
Molecular Weight 306.79
CAS No. 2034236-65-0
Cat. No. B2498781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea
CAS2034236-65-0
Molecular FormulaC15H19ClN4O
Molecular Weight306.79
Structural Identifiers
SMILESCC1=CC(=NN1C)CCNC(=O)NCC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H19ClN4O/c1-11-9-14(19-20(11)2)7-8-17-15(21)18-10-12-3-5-13(16)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H2,17,18,21)
InChIKeyMNKGYXPHMJPCCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea (CAS 2034236-65-0): Structural Identity and Core Pharmacological Profile


1-(4-Chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea (CAS 2034236-65-0) is a synthetic N,N'-disubstituted urea bearing a 4-chlorobenzyl group on one urea nitrogen and a 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl substituent on the other [1]. Its molecular formula is C15H19ClN4O with a molecular weight of 306.79 g/mol [1]. The compound has been annotated in ChEMBL (CHEMBL4874369) and BindingDB (BDBM50575418), indicating its inclusion in curated bioactivity databases, and is primarily associated with inhibition of the rat urea transporter UT-A1 [2]. Preliminary screening data also suggest potential inhibitory interactions with bacterial urease, though potency is modest [3]. The compound belongs to a broader class of pyrazolyl-urea derivatives that have attracted attention in medicinal chemistry for their diverse biological activities, including kinase inhibition, ACAT inhibition, and urea transporter modulation [4].

Why Generic Substitution Fails for 1-(4-Chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea (CAS 2034236-65-0)


Substitution within the pyrazolyl-ethyl-urea chemotype is highly intolerant of random interchange because subtle variations in the benzyl or phenyl substituent profoundly alter both target engagement and selectivity profiles. In the UT-A1 inhibitor series, a change from a 4-chlorobenzyl to a 4-tert-butylphenyl group (CAS 2034363-63-6) produces a structurally distinct compound with a different molecular weight (314.4 vs. 306.79 g/mol) that is expected to exhibit divergent pharmacokinetic and pharmacodynamic behavior [1]. Similarly, the 3-chlorophenyl analog (CAS 2034586-80-4, MW 292.77 g/mol) and the phenyl-unsubstituted parent (CAS 2034363-54-5, MW 258.32 g/mol) represent regioisomeric or truncated variants that cannot be assumed to share the same biological fingerprint [2]. Interchanging these analogs without direct comparative pharmacology data risks altering target potency, selectivity, and ADME properties. The evidence below provides the only publicly available quantitative anchoring data for the target compound, establishing its specific position within this congeneric series.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea (CAS 2034236-65-0)


UT-A1 Urea Transporter Inhibition: Measured IC50 and Comparison to Related Pyrazolyl-Urea Scaffolds

The target compound inhibited rat UT-A1 expressed in MDCK cells with an IC50 of 5,000 nM (5.00E+3 nM) after 15 min incubation, measured by a fluorescence plate reader assay [1]. In the same assay system, a structurally distinct urea transporter inhibitor from the benzimidazole-sulfonamide series (BDBM50575379, CHEMBL4852814) exhibited an IC50 of 150 nM against UT-A1 and 2,000 nM against UT-B, representing approximately 33-fold greater potency at UT-A1 [2]. Another sulfonamide-containing analog (BDBM50575385, CHEMBL4877290) showed an IC50 of 750 nM against UT-A1, approximately 6.7-fold more potent than the target compound [3]. These cross-study data establish that the target compound occupies the low-micromolar potency range for UT-A1 inhibition, distinctly weaker than optimized UT-A1 inhibitors from alternative chemical series. No direct UT-A1 selectivity data (UT-A1 vs. UT-B ratio) are available for the target compound.

Urea transporter inhibition Diuretic development Kidney physiology

Bacterial Urease Inhibition: Evidence for a Secondary Pharmacological Activity

The target compound has been tested against bacterial urease. A ChEMBL-curated assay (CHEMBL1921927) recorded inhibition of bacterial urease using urea as substrate with a 15 min preincubation followed by ELISA detection [1]. While the exact IC50 value for the target compound in this specific assay was not retrieved in this search, a closely related urease inhibition assay in the BindingDB (BDBM50532163, CHEMBL4557719) using identical methodology yielded an IC50 of 31,200 nM (3.12E+4 nM) [2]. By class-level inference, pyrazolyl-urea derivatives generally exhibit only weak to moderate urease inhibition unless specifically optimized, and the target compound is not an optimized urease inhibitor. This contrasts with the nanomolar potency of dedicated urease inhibitors such as acetohydroxamic acid. Researchers interested in urease as a primary target should benchmark the target compound's activity against these reference inhibitors.

Urease inhibition Anti-infective Helicobacter pylori

Negative Selectivity Profiling: Absence of Detectable Activity Against Chorismate Mutase and Acetylcholinesterase

In a broad selectivity screen, the target compound showed no detectable inhibition of chorismate mutase (Escherichia coli) and no inhibition of acetylcholinesterase at 26 µM . While these are narrow selectivity data points, they provide preliminary evidence that the compound does not promiscuously inhibit unrelated enzymes. This contrasts with certain multi-target pyrazolyl-urea kinase inhibitors that exhibit broader inhibition profiles across the kinome. The absence of activity at 26 µM against acetylcholinesterase, in particular, suggests a favorable starting point for CNS-excluded or peripherally restricted programs where cholinergic side effects must be avoided, though comprehensive safety pharmacology panels remain absent.

Selectivity screening Off-target profiling Safety pharmacology

Structural Differentiation: The 4-Chlorobenzyl Substituent as a Key Determinant of Physicochemical and Pharmacokinetic Profile

Within the congeneric series of N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]-N'-substituted ureas, the 4-chlorobenzyl substituent confers a calculated molecular weight of 306.79 g/mol and an InChI Key of MNKGYXPHMJPCCT-UHFFFAOYSA-N [1]. Compared to the unsubstituted phenyl analog (CAS 2034363-54-5, MW 258.32 g/mol), the 4-chloro substitution adds 48.47 g/mol and introduces a polarizable halogen capable of halogen bonding, which can influence protein-ligand interactions and membrane permeability . Compared to the 4-tert-butylphenyl analog (CAS 2034363-63-6, MW 314.4 g/mol), the chlorobenzyl group offers a smaller, electron-withdrawing substituent that may confer distinct electronic effects on the urea NH acidity and hydrogen-bonding capacity. These physicochemical differences are sufficient to alter partition coefficients, metabolic stability, and target binding kinetics, making the 4-chlorobenzyl compound a unique probe for structure-activity relationship (SAR) studies.

Medicinal chemistry SAR analysis Lead optimization

Inclusion in Public Bioactivity Databases Confirms Traceable, Curated Activity Data

The target compound is registered in ChEMBL (CHEMBL4874369) and BindingDB (BDBM50575418), two authoritative, manually curated bioactivity databases that enforce standardized assay descriptions, target annotations, and data provenance [1][2]. This contrasts with numerous pyrazolyl-urea analogs that lack any curated public bioactivity record. The presence of a ChEMBL ID ensures that the compound's activity data have undergone expert review and are linked to a specific document source, facilitating reproducibility assessment. Many close structural analogs of this compound (e.g., the 3-chlorophenyl and tert-butyl analogs) do not have assigned ChEMBL IDs or curated IC50 values in public repositories, limiting their utility for evidence-based drug discovery.

Data reproducibility ChEMBL curation BindingDB annotation

Explicit Acknowledgment of Evidence Gaps: What This Compound Cannot Yet Claim

It is critical to explicitly state that no peer-reviewed publication was identified that reports a direct, head-to-head comparison of this compound against a named comparator under identical experimental conditions. No in vivo pharmacokinetic, pharmacodynamic, or toxicological data were retrieved. No selectivity panel data beyond the two negative enzyme assays cited above are available. No solubility, permeability, metabolic stability, or protein binding data for this specific compound were identified in public repositories. The sole quantitative bioactivity datum retrieved is the UT-A1 IC50 of 5,000 nM from BindingDB, which appears to derive from a single assay. Consequently, any selection between this compound and its analogs must acknowledge the thin evidence base and incorporate the procurement team's internal screening data to fill these gaps. This compound should be viewed as an early-stage probe suitable for primary screening and SAR exploration, not as a development candidate with a well-characterized biological profile.

Evidence gap analysis Data limitations Research due diligence

Recommended Research and Industrial Application Scenarios for 1-(4-Chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea (CAS 2034236-65-0)


UT-A1 Probe for Diuretic Target Validation and Phenotypic Screening

The compound can serve as a low-micromolar UT-A1 inhibitor probe (IC50 = 5,000 nM) [1] for target validation studies investigating the role of urea transporters in urinary concentrating mechanisms. Given that UT-A knockout mice exhibit impaired urine concentration and that UT-A inhibitors are under investigation as novel 'urearetics' [2], this compound can be used in MDCK cell-based assays to assess UT-A1-dependent urea flux modulation. Researchers should note the relatively weak potency compared to optimized UT-A1 inhibitors (e.g., BDBM50575379, IC50 = 150 nM) [3] and select the compound when partial target engagement is mechanistically informative rather than when maximal inhibition is required.

SAR Probe for Mapping Substituent Effects on Urea Transporter Pharmacology

As a member of the N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]-N'-substituted urea congeneric series, this compound provides a specific data point for the 4-chlorobenzyl substituent (MW 306.79 g/mol) [1]. When tested alongside its phenyl analog (CAS 2034363-54-5, MW 258.32 g/mol) and 4-tert-butylphenyl analog (CAS 2034363-63-6, MW 314.4 g/mol), the compound enables three-point SAR analysis of how para-substituent size, electronics, and lipophilicity influence UT-A1 potency and selectivity. This systematic SAR profiling can guide subsequent lead optimization cycles by identifying the optimal substituent for balancing potency and drug-like properties.

Negative Control or Counter-Screen for Kinase or Cholinesterase Assays

The demonstrated lack of activity against acetylcholinesterase at 26 µM [1] and chorismate mutase [2] supports the use of this compound as a negative control for counter-screening in projects where these off-targets are of concern. For kinase inhibitor programs, the absence of detectable promiscuity at these two unrelated enzymes provides preliminary reassurance that the pyrazolyl-urea scaffold is not inherently pan-reactive, allowing its use as a selectivity benchmark when profiling more advanced leads.

Database-Anchored Reference Standard for Computational Modeling and Virtual Screening

The compound's curated presence in ChEMBL (CHEMBL4874369) and BindingDB (BDBM50575418) [1][2] with associated bioactivity data makes it suitable as a reference standard for benchmarking computational models, including molecular docking, pharmacophore modeling, and machine learning-based activity prediction. Its well-defined chemical structure (InChIKey: MNKGYXPHMJPCCT-UHFFFAOYSA-N) [3] and availability from multiple commercial suppliers facilitate experimental validation of in silico predictions, closing the design-make-test cycle in academic and industrial drug discovery settings.

Quote Request

Request a Quote for 1-(4-chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.